molecular formula C8H16N2O4 B13346586 tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate

tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate

Cat. No.: B13346586
M. Wt: 204.22 g/mol
InChI Key: HDOSGAXEEMQKHB-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate is a heterocyclic compound that contains a dioxazinane ring with an amino group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate and an amine. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the dioxazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and as a probe for biological pathways.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

tert-Butyl 2-amino-1,3,5-dioxazinane-5-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a dioxazinane ring.

    tert-Butyl 4-aminopyridine-1-carboxylate: Contains a pyridine ring and is used in different applications.

    tert-Butyl 2-amino-1,3,4-thiadiazole-5-carboxylate: Contains a thiadiazole ring and has different chemical properties.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl 2-amino-1,3,5-dioxazinane-5-carboxylate

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)10-4-12-6(9)13-5-10/h6H,4-5,9H2,1-3H3

InChI Key

HDOSGAXEEMQKHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1COC(OC1)N

Origin of Product

United States

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